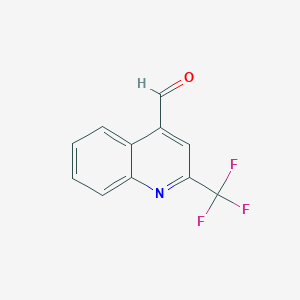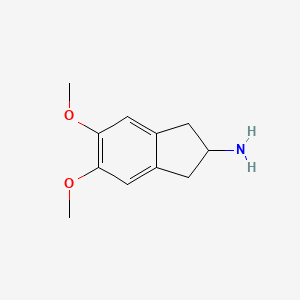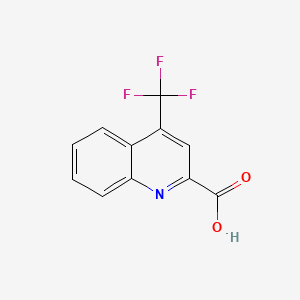
2-(Trifluoromethyl)quinoline-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Trifluoromethyl)quinoline-4-carbaldehyde is a chemical compound with the molecular formula C11H6F3NO . It has a molecular weight of 225.17 g/mol .
Synthesis Analysis
The synthesis of quinoline and its analogues, including 2-(Trifluoromethyl)quinoline-4-carbaldehyde, has been a subject of research due to their versatile applications in industrial and synthetic organic chemistry . Various synthesis protocols have been reported, including Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, and ultrasound irradiation reactions are also used for the construction and functionalization of this scaffold .Molecular Structure Analysis
The InChI code for 2-(Trifluoromethyl)quinoline-4-carbaldehyde is 1S/C11H6F3NO/c12-11(13,14)10-5-7(6-16)8-3-1-2-4-9(8)15-10/h1-6H . This indicates that the molecule consists of a quinoline ring with a trifluoromethyl group at the 2-position and a carbaldehyde group at the 4-position .Physical And Chemical Properties Analysis
2-(Trifluoromethyl)quinoline-4-carbaldehyde is a solid under normal conditions . The compound should be stored in an inert atmosphere at 2-8°C .科学的研究の応用
Pharmacology: Anticancer Agent Development
2-(Trifluoromethyl)quinoline-4-carbaldehyde: has been identified as a core structure in the design of potential anticancer agents. Its quinoline motif is a common pharmacophore in medicinal chemistry, and modifications to this core structure can lead to compounds with significant bioactivity against various cancer cell lines .
Material Science: Organic Electronic Materials
In material science, this compound’s electronic properties make it a candidate for use in organic electronic materials. Its ability to transport charge can be harnessed in the development of organic semiconductors, which are crucial for flexible electronic devices .
Chemical Synthesis: Building Block for Heterocyclic Compounds
2-(Trifluoromethyl)quinoline-4-carbaldehyde: serves as a versatile building block in chemical synthesis. It can undergo various reactions, including nucleophilic substitutions and condensations, to create a wide array of heterocyclic compounds with potential applications in drug development and industrial chemistry .
Analytical Chemistry: Chromatographic Studies
This compound can be used in analytical chemistry for chromatographic studies. Its distinct chemical properties allow it to be a standard in calibrating instruments or as a reagent in the detection and quantification of complex mixtures .
Life Sciences: Biological Probes
In life sciences, derivatives of 2-(Trifluoromethyl)quinoline-4-carbaldehyde can be used as biological probes. They can help in studying protein interactions, enzyme activities, and other biochemical pathways due to their fluorescent properties when bound to specific biomolecules .
Industrial Applications: Fluorinated Compound Synthesis
The trifluoromethyl group in 2-(Trifluoromethyl)quinoline-4-carbaldehyde is of particular interest in industrial applications. Compounds containing this group are known for their stability and resistance to degradation, making them valuable in the synthesis of materials that require long-term durability .
Safety and Hazards
The compound is classified under the GHS07 hazard class . It has hazard statements H302, H317, H319, and H335, indicating that it is harmful if swallowed, may cause an allergic skin reaction, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P280 and P305+P351+P338, suggesting that protective gloves/protective clothing/eye protection/face protection should be worn, and that if in eyes, rinse cautiously with water for several minutes .
特性
IUPAC Name |
2-(trifluoromethyl)quinoline-4-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NO/c12-11(13,14)10-5-7(6-16)8-3-1-2-4-9(8)15-10/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YORNOUOCXCQZJB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C(F)(F)F)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20456646 |
Source


|
| Record name | 2-(trifluoromethyl)quinoline-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20456646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trifluoromethyl)quinoline-4-carbaldehyde | |
CAS RN |
78946-17-5 |
Source


|
| Record name | 2-(trifluoromethyl)quinoline-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20456646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B1310563.png)


![(1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B1310575.png)









